
1-(Thiazol-2-yl)propanone
Descripción general
Descripción
1-(Thiazol-2-yl)propanone , also known by its IUPAC name 1-(1,3-thiazol-2-yl)-1-propanone , is a chemical compound with the molecular formula C6H7NOS . It is a yellowish liquid with a molecular weight of 141.19 g/mol . The compound is sealed in dry conditions and stored at room temperature . Its structure consists of a thiazole ring attached to a propanone group.
Molecular Structure Analysis
The compound’s molecular structure comprises a thiazole ring (containing sulfur and nitrogen atoms) fused with a propanone moiety. The thiazole ring imparts aromatic character, and the carbonyl group in the propanone segment contributes to its reactivity. The InChI code for this compound is: 1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery
1,3-Dibromo-1,1-difluoro-2-propanone is utilized as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are important in drug discovery. This synthon introduces a bromodifluoromethyl group at the C4 of the thiazole and is useful for further transformations like Br/F exchange in radiopharmaceutics (Colella et al., 2018).
Synthesis of N,S-Heterocycles and Dithiocarbamates
The reaction of primary amines, carbon disulfide, and nitroepoxides facilitates the synthesis of substituted thiazole-2(3H)-thiones and thiazolidine-2-thiones. Secondary amines yield dithiocarbamate-substituted phenyl-2-propanones. This process also enables the preparation of substituted thiazoles and 1-(alkylthio)-1-phenylpropan-2-ones (Halimehjani & Nosood, 2017).
Molecular Structure and Crystal Analysis
Cu(II) complexes with thiazole derivatives demonstrate interesting ESI-MS behavior and crystal structures. The study of their electrospray ionization behavior helps infer their structural resemblance, supported by DFT optimized structures and EPR spectral studies (Kamat et al., 2017).
Biological Agents
Thiazole derivatives show promise as biological agents. For example, 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives have been synthesized for antimicrobial and analgesic activity screening (Venkatesh, Bodke, & Biradar, 2010).
Anticancer and Antimicrobial Activity
Thiazole derivatives also exhibit anticancer and antimicrobial activities. The molecular structure, quantum chemical calculations, and molecular docking studies of these compounds reveal their potential in treating cancers and microbial infections (Viji et al., 2020).
QSAR Analysis of Antioxidants
QSAR-analysis of thiazol-5-yl]ethane-1-one derivatives identifies molecular parameters significant for antioxidant activity. These analyses serve as the basis for designing new potential antioxidants (Drapak et al., 2019).
Corrosion Inhibition
Thiazole derivatives find use in corrosion inhibition. For instance, their application on mild steel in hydrochloric acid showcases their potential as effective corrosion inhibitors, supported by experimental and computational studies (Olasunkanmi & Ebenso, 2019).
Anti-arrhythmic Activity
Some piperidine-based 1,3-thiazole and related derivatives demonstrate significant anti-arrhythmic activity, indicating their potential in medical applications (Abdel‐Aziz et al., 2009).
Antituberculosis Activity
Thiazolylhydrazone derivatives show notable antituberculosis activity, marking their importance in addressing drug-resistant mycobacterial pathogens (Turan-Zitouni et al., 2008).
Photocatalytic Applications
Alkyne-bearing conjugated microporous poly-benzothiadiazoles, enhanced for water compatibility, serve as photocatalysts for singlet oxygen generation, important in chemical conversions (Urakami, Zhang, & Vilela, 2013).
Safety and Hazards
- MSDS : Link to MSDS
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFXOSWXFMGIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
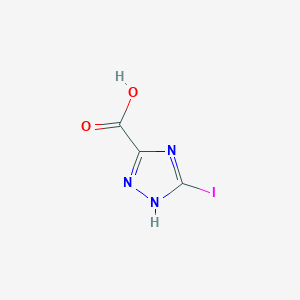
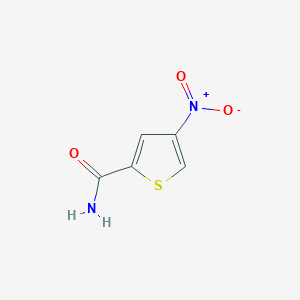

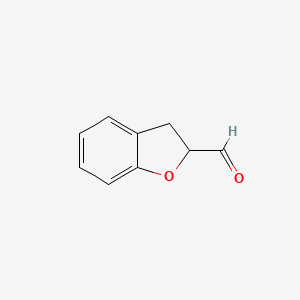

![2-Methyl-[1]naphthoic acid amide](/img/structure/B3262704.png)

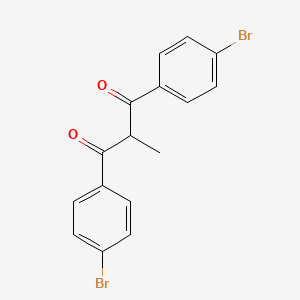
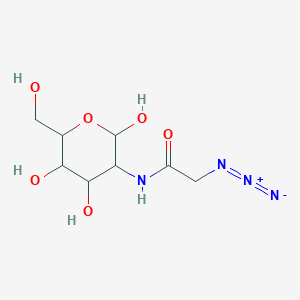
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B3262748.png)
![(E)-2-(2-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262762.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3262763.png)


